molecular formula C19H18N2O2 B2901535 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine CAS No. 478029-61-7

4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine

Cat. No.: B2901535
CAS No.: 478029-61-7
M. Wt: 306.365
InChI Key: OXJLAXHPXIEUAL-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a dimethylphenoxy group, a methoxy group, and a phenyl group attached to the pyrimidine ring.

Preparation Methods

The synthesis of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Chemical Reactions Analysis

4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(2,3-Dimethylphenoxy)-5-methoxy-2-phenylpyrimidine can be compared with other similar compounds, such as 4-(2,3-dimethylphenoxy)-N-(2-methylphenyl)butanamide. These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-8-7-11-16(14(13)2)23-19-17(22-3)12-20-18(21-19)15-9-5-4-6-10-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJLAXHPXIEUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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